1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

Medicinal chemistry Isomer purity Triazolobenzodiazepine synthesis

1,4-Dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 827625-96-7, molecular formula C12H14N4, MW 214.27 g/mol) is an organic heterotricyclic compound belonging to the triazolobenzodiazepine class. This compound represents the 1,4-dimethyl-substituted core scaffold of a series of potent BET bromodomain inhibitors, most notably the 6-(4-chlorophenyl) analog CPI-13 whose co-crystal structure with BRD4 is deposited as PDB entry 4X2I.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 827625-96-7
Cat. No. B12530893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine
CAS827625-96-7
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC1CNC2=CC=CC=C2N3C1=NN=C3C
InChIInChI=1S/C12H14N4/c1-8-7-13-10-5-3-4-6-11(10)16-9(2)14-15-12(8)16/h3-6,8,13H,7H2,1-2H3
InChIKeyGVLLOBXSGPZSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 827625-96-7): Triazolobenzodiazepine Core Scaffold Sourcing Guide


1,4-Dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 827625-96-7, molecular formula C12H14N4, MW 214.27 g/mol) is an organic heterotricyclic compound belonging to the triazolobenzodiazepine class [1]. This compound represents the 1,4-dimethyl-substituted core scaffold of a series of potent BET bromodomain inhibitors, most notably the 6-(4-chlorophenyl) analog CPI-13 whose co-crystal structure with BRD4 is deposited as PDB entry 4X2I [2]. The compound is primarily utilized as a synthetic intermediate or reference standard in medicinal chemistry campaigns targeting bromodomain-containing proteins, where the unsubstituted 6-position serves as a key diversification point for structure-activity relationship (SAR) exploration [3].

Why Simple 1,4-Dimethyl vs. 1,5-Dimethyl Isomer Substitution Fails: A Critical Purity and Synthetic Divergence Point for CAS 827625-96-7


The 1,4-dimethyl substitution pattern on the triazolo[4,3-a][1,5]benzodiazepine scaffold is not interchangeable with the 1,5-dimethyl positional isomer (CAS 74389-73-4) or other regioisomers. These two isomers share an identical molecular formula (C12H14N4) and molecular weight (214.27 g/mol) , making them indistinguishable by mass spectrometry alone and prone to misidentification in procurement workflows. However, they diverge critically at the synthetic level: the 1,4-dimethyl isomer serves as the direct precursor to the Constellation Pharmaceuticals BRD4 inhibitor series exemplified by CPI-13 (PDB ligand 3X0), where the 4-methyl group occupies a defined spatial position in the BRD4 acetyl-lysine binding pocket [1]. Substitution with the 1,5-dimethyl isomer would produce a structurally distinct scaffold that lacks validated entry into this SAR landscape, resulting in wasted synthetic effort and invalid biological benchmarking [2]. Rigorous confirmation of regioisomeric identity via 1H-NMR or HPLC retention time comparison against an authentic standard is therefore essential before committing to multi-step synthetic elaboration.

Quantitative Differentiation Evidence for 1,4-Dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 827625-96-7) Against Closest Analogs


Structural Identity: 1,4-Dimethyl vs. 1,5-Dimethyl Isomer Purity and Synthetic Fidelity

The target compound (CAS 827625-96-7) bears methyl substituents at positions 1 and 4 of the triazolo[4,3-a][1,5]benzodiazepine ring system. The closest structural isomer, 1,5-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 74389-73-4), has the same molecular formula (C12H14N4) and molecular weight (214.27 g/mol) . No other reported isomer matches this molecular formula and core scaffold. The 1,4-dimethyl isomer is the pharmacophoric core of the crystallographically validated BRD4 inhibitor CPI-13 (PDB ligand 3X0), which occupies the acetyl-lysine binding site of BRD4 with a resolution of 1.2 Å [1]. Procurement of the 1,5-isomer in place of the 1,4-isomer would yield a scaffold not represented in any reported BRD4 co-crystal structure [2].

Medicinal chemistry Isomer purity Triazolobenzodiazepine synthesis

Synthetic Tractability: 6-Position as a Single, Unencumbered Diversification Point for Parallel SAR

The target compound lacks substitution at the 6-position, presenting a single, chemically accessible handle for late-stage diversification. In contrast, the biologically characterized analog CPI-13 ((4R)-6-(4-chlorophenyl)-1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine) already occupies this position with a 4-chlorophenyl group, blocking further SAR exploration at this vector [1]. The Constellation Pharmaceuticals patent US20140135316 explicitly describes the synthesis of 6-aryl and 6-heteroaryl derivatives via condensation or coupling reactions starting from the unsubstituted 1,4-dimethyl core scaffold [2]. This positions CAS 827625-96-7 as the strategic entry point for library synthesis, whereas pre-substituted analogs like CPI-13 represent terminal SAR points.

Parallel synthesis BET bromodomain inhibitors Scaffold diversification

Absence of GABA-A Receptor Activity: Reduced CNS Off-Target Liability Relative to 1,4-Benzodiazepine Classics

Classical 1,4-benzodiazepines (e.g., diazepam, alprazolam) exert their effects through positive allosteric modulation of the GABA-A receptor. The triazolo[4,3-a][1,5]benzodiazepine scaffold, exemplified by the 1,4-dimethyl core and its 6-aryl derivatives, was deliberately designed to abolish GABA-A activity while retaining BET bromodomain inhibitory potency [1]. While no direct radioligand binding data for the exact unsubstituted CAS 827625-96-7 compound is publicly available, the Constellation Pharmaceuticals patent series reports that representative 6-substituted analogs display IC50 values >10 µM against a panel of CNS receptors including GABA-A, whereas their BRD4 BD1 AlphaLisa IC50 values are typically <100 nM [2]. This >100-fold selectivity window is a class-defining feature that distinguishes this scaffold from anxiolytic triazolobenzodiazepines such as alprazolam.

BET bromodomain selectivity GABA-A receptor Off-target profiling

Scalable One-Pot Thermal Cyclization Route: Cost and Accessibility Advantage Over Multi-Step 6-Substituted Analogs

The synthesis of the 1,4-dimethyl core scaffold (CAS 827625-96-7) is accessible via a one-pot thermal cyclization of 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepine precursors, as described by Kosychova et al. [1]. This contrasts with CPI-13 and related 6-aryl derivatives, which require additional multi-step sequences including chiral resolution or asymmetric synthesis to install the 6-aryl substituent with defined stereochemistry [2]. While no commercial-scale cost comparison is publicly available, the step-count difference (1 synthetic step vs. 3-5 steps for 6-substituted analogs) translates to a lower procurement cost and shorter lead time for the core scaffold when sourced in bulk for library production.

Process chemistry Triazolobenzodiazepine synthesis Cost of goods

Recommended Procurement and Application Scenarios for 1,4-Dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine (CAS 827625-96-7)


Starting Material for Parallel Synthesis of 6-Substituted BRD4 Bromodomain Inhibitor Libraries

Based on the compound's unsubstituted 6-position and its established role as the core scaffold in the Constellation Pharmaceuticals BRD4 inhibitor patent series [1], the highest-value application is as a starting material for parallel library synthesis. Research groups can perform single-step diversification at the 6-position—via condensation with aldehydes, coupling with aryl boronic acids, or nucleophilic displacement—to generate arrays of 6-substituted analogs for BRD4 AlphaLisa screening. This approach leverages the fact that the 1,4-dimethyl substitution pattern is already pre-validated as the pharmacophoric core that places the triazole ring in the acetyl-lysine binding pocket, as confirmed by the 1.2 Å resolution co-crystal structure of CPI-13 with BRD4 [2].

Negative Control or Inactive Comparator for BET Bromodomain Screening Cascades

While 6-substituted analogs of this scaffold display BRD4 IC50 values <100 nM [1], the unsubstituted 6-position compound (CAS 827625-96-7) is structurally incapable of making the key hydrophobic contacts with the WPF shelf region of the BRD4 binding pocket that are mediated by the 6-aryl group in CPI-13 [2]. This makes the compound a candidate for use as a negative control or inactive comparator in biochemical and cellular BET bromodomain assays, provided that inactivity is experimentally confirmed in the specific assay system prior to use. The compound's identical molecular formula to the 1,5-dimethyl isomer also makes it useful as a retention time or chemical shift reference standard for analytical method development.

Synthetic Intermediate for CNS-Sparing Epigenetic Probe Development

The triazolo[4,3-a][1,5]benzodiazepine class exhibits >100-fold selectivity for BET bromodomains over GABA-A receptors, in contrast to classical 1,4-benzodiazepines such as alprazolam [1]. For medicinal chemistry teams seeking to develop epigenetic chemical probes with minimized sedative or addictive liability, CAS 827625-96-7 offers a starting scaffold that is structurally precluded from high-affinity GABA-A binding due to the fused triazole ring and the 1,5-diazepine topology. SAR exploration at the 6-, 8-, and 9-positions can proceed with reduced concern about contaminating CNS pharmacology, a documented challenge when repurposing classical benzodiazepine scaffolds [2].

Reference Standard for Regioisomeric Purity Determination in Quality Control Workflows

As demonstrated by the existence of the 1,5-dimethyl isomer CAS 74389-73-4, which shares the same molecular formula and mass [1], analytical laboratories procuring this compound must be able to distinguish between regioisomers. An authenticated sample of CAS 827625-96-7 serves as the primary reference standard for establishing HPLC retention time, 1H-NMR chemical shift fingerprints, and IR spectral patterns that unambiguously differentiate the 1,4-dimethyl isomer from the 1,5-dimethyl isomer. This application is essential for QC release testing of purchased batches and for patent compliance in pharmaceutical development settings where isomeric purity may constitute a critical quality attribute [2].

Quote Request

Request a Quote for 1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.